N-(1H-benzotriazol-1-ylmethyl)-5-chloro-2-methoxyaniline
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Overview
Description
N-(1H-benzotriazol-1-ylmethyl)-5-chloro-2-methoxyaniline is a chemical compound that belongs to the class of benzotriazole derivatives. These compounds are known for their diverse applications in various fields, including chemistry, biology, and industry. The presence of the benzotriazole moiety in the structure imparts unique chemical properties to the compound, making it a valuable reagent in synthetic chemistry.
Mechanism of Action
Target of Action
Benzotriazole derivatives have been known to interact with a variety of biological targets, including enzymes and receptors .
Mode of Action
It’s known that benzotriazole derivatives can form intermolecular hydrogen bonds . This property might play a role in its interaction with its targets .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(1H-benzotriazol-1-ylmethyl)-5-chloro-2-methoxyaniline typically involves the reaction of 5-chloro-2-methoxyaniline with benzotriazole in the presence of a suitable base. The reaction is carried out under controlled conditions to ensure the formation of the desired product. Common bases used in this reaction include sodium hydroxide or potassium carbonate. The reaction is usually performed in an organic solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) to facilitate the reaction and improve the yield.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactions. The process is optimized to maximize yield and minimize by-products. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
N-(1H-benzotriazol-1-ylmethyl)-5-chloro-2-methoxyaniline undergoes various types of chemical reactions, including:
Substitution Reactions: The benzotriazole moiety can be substituted with other nucleophiles, leading to the formation of different derivatives.
Oxidation and Reduction Reactions: The compound can undergo oxidation and reduction reactions, altering its chemical structure and properties.
Cycloaddition Reactions: The benzotriazole group can participate in cycloaddition reactions, forming cyclic compounds.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include:
Nucleophiles: Such as amines, alcohols, and thiols for substitution reactions.
Oxidizing Agents: Such as hydrogen peroxide or potassium permanganate for oxidation reactions.
Reducing Agents: Such as sodium borohydride or lithium aluminum hydride for reduction reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield N-substituted derivatives, while oxidation reactions can produce oxidized forms of the compound.
Scientific Research Applications
N-(1H-benzotriazol-1-ylmethyl)-5-chloro-2-methoxyaniline has a wide range of scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis for the preparation of various derivatives and intermediates.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials, including polymers and coatings.
Comparison with Similar Compounds
Similar Compounds
- N-(1H-Benzotriazol-1-ylmethyl)benzamide
- N-(1H-Benzotriazol-1-ylmethyl)formamide
Uniqueness
N-(1H-benzotriazol-1-ylmethyl)-5-chloro-2-methoxyaniline is unique due to the presence of the 5-chloro-2-methoxyaniline moiety, which imparts distinct chemical properties and reactivity compared to other benzotriazole derivatives. This uniqueness makes it a valuable compound for specific applications in research and industry.
Properties
IUPAC Name |
N-(benzotriazol-1-ylmethyl)-5-chloro-2-methoxyaniline |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13ClN4O/c1-20-14-7-6-10(15)8-12(14)16-9-19-13-5-3-2-4-11(13)17-18-19/h2-8,16H,9H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JORHBZCUNYGFIZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)Cl)NCN2C3=CC=CC=C3N=N2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13ClN4O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.73 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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